テトラグリシン
説明
Tetraglycine, also known as Tetraglycine, is a useful research compound. Its molecular formula is C8H14N4O5 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
The exact mass of the compound Glycylglycylglycylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89178. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetraglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraglycine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
テトラグリシン: 科学研究における応用に関する包括的な分析: テトラグリシンは、グリシル-グリシル-グリシル-グリシンまたはグリシルグリシルグリシルグリシンとしても知られており、4つのグリシン分子からなるテトラペプチドです。テトラグリシンの具体的な研究用途は広く文書化されていませんが、構造とペプチドとしての特性に基づいて潜在的な用途を推測することができます。以下は、それぞれ独自のセクションで詳しく説明されている、6〜8のユニークな用途です。
ペプチド加水分解研究
テトラグリシンは、科学研究においてペプチド加水分解機構の研究に使用することができます。 研究者らは、これらの化合物の反応性と触媒特性を理解するために、テトラグリシンを含むさまざまなペプチドの、ポリオキソメタレート存在下での加水分解を調査してきました .
生物活性ペプチド研究
ペプチドとして、テトラグリシンは、機能性食品、栄養補助食品、または医薬品で活用できる生物活性を持つ可能性があります。 タンパク質加水分解物の研究では、健康関連の用途のための生物活性ペプチドの同定と利用に関心が寄せられています .
特性
IUPAC Name |
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O5/c9-1-5(13)10-2-6(14)11-3-7(15)12-4-8(16)17/h1-4,9H2,(H,10,13)(H,11,14)(H,12,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOQBVOBWVNSNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213103 | |
Record name | Glycyl-glycyl-glycyl-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637-84-3 | |
Record name | Glycyl-glycyl-glycyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 637-84-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycyl-glycyl-glycyl-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-(N-glycylglycyl)glycyl]glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T171GRU26B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetraglycine?
A1: Tetraglycine has a molecular formula of C8H15N4O5 and a molecular weight of 249.23 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize tetraglycine?
A2: Various spectroscopic techniques are employed, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the structure, dynamics, and interactions of tetraglycine in solution. []
- Infrared (IR) Spectroscopy: Offers insights into the vibrational modes of tetraglycine, aiding in structural determination and identification of functional groups. []
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to study the formation and properties of paramagnetic metal complexes with tetraglycine. []
- UV-Visible Spectroscopy: Useful for investigating the electronic transitions and complexation behavior of tetraglycine, particularly with transition metal ions. []
Q3: How is tetraglycine metabolized in the human jejunum?
A3: Research indicates that tetraglycine is primarily hydrolyzed by brush border oligopeptidases in the human jejunum. This breakdown produces smaller peptides like diglycine and triglycine, which are more readily absorbed. [] []
Q4: Does tetraglycine utilize the same transport system as smaller glycine peptides in the human jejunum?
A4: Unlike diglycine and triglycine, which are transported by a specific peptide carrier system, tetraglycine appears not to be transported intact by this system. Its absorption relies mainly on prior hydrolysis to smaller peptides. []
Q5: How does starvation affect tetraglycine metabolism in the human jejunum?
A5: Studies have shown that starvation, while reducing amino acid absorption, enhances peptide hydrolysis. This effect leads to increased disappearance rates of tetraglycine in the jejunum. []
Q6: What is the metabolic fate of tetraglycine in isolated non-filtering rat kidneys?
A6: Studies using isolated rat kidneys demonstrated that tetraglycine undergoes oxidation and degradation into its constituent diglycine and glycine. The absence of triglycine suggests the involvement of aminopeptidase, carboxypeptidase, and dipeptidyl dipeptidase in the kidney's handling of tetraglycine. [] []
Q7: How does tetraglycine injection affect glycine levels in rat plasma and tissues?
A7: Intravenous injection of tetraglycine in rats leads to a gradual increase in plasma and tissue glycine concentrations compared to injecting equivalent amounts of free glycine. The kidneys exhibit a higher uptake and hydrolysis of tetraglycine, resulting in elevated glycine levels compared to the liver and muscles. []
Q8: What types of complexes does tetraglycine form with copper(II) ions?
A8: Tetraglycine forms a series of 1:1 chelated species with Cu(II) ions, with different protonation states depending on the pH. These complexes exhibit distinct electronic absorption spectra, reflecting the varying coordination environments around the Cu(II) center. [] []
Q9: How does the presence of sulfite affect the autoxidation of copper(II) tetraglycine complexes?
A9: Sulfite significantly accelerates the autoxidation of Cu(II) tetraglycine complexes. This process involves the formation of Cu(III) species, which subsequently react with sulfite to generate radicals, ultimately leading to peptide oxidation. [] []
Q10: Is there a synergistic effect of other metal ions on the sulfite-induced autoxidation of Cu(II) tetraglycine?
A10: Yes, trace amounts of Ni(II) or Co(II) significantly enhance the rate of Cu(III) tetraglycine formation in the presence of sulfite. This synergistic effect arises from the faster oxidation of Ni(II) or Co(II) tetraglycine complexes by dissolved oxygen, promoting the radical chain reaction involved in Cu(II) oxidation. [] []
Q11: Can the sulfite-induced autoxidation of Cu(II) tetraglycine be exploited for analytical purposes?
A11: Yes, the reaction serves as a basis for sensitive spectrophotometric and amperometric methods for indirect determination of sulfite in aqueous solutions, including wine and juice samples. [] []
Q12: How do computational methods contribute to understanding the properties and behavior of tetraglycine?
A12: Computational chemistry plays a crucial role in:
- Conformational Analysis: Molecular mechanics calculations are employed to explore the conformational space of tetraglycine, identifying stable structures and predicting their relative energies. []
- Protonation Site Prediction: Ab initio and semiempirical methods help determine the most favorable protonation sites in tetraglycine, crucial for understanding its gas-phase fragmentation behavior. []
- Modeling Mass Spectrometric Behavior: Theoretical calculations assist in predicting fragmentation pathways and relative stabilities of fragment ions, aiding in the interpretation of mass spectrometry data. []
Q13: Can tetraglycine be utilized in drug delivery systems?
A13: Yes, tetraglycine can be incorporated into biocompatible and biodegradable polymers, enhancing their properties for drug delivery applications. For instance, hyaluronic acid modified with tetraglycine-l-octaarginine demonstrates promising potential as a mucosal adjuvant for vaccination. [] [] []
Q14: How does tetraglycine-modified hyaluronic acid function as a mucosal adjuvant?
A14: The tetraglycine-l-octaarginine modification enhances the mucosal absorption of antigens, leading to increased induction of both systemic IgG and mucosal IgA antibodies. This effect results in improved protection against influenza virus infection. [] []
Q15: What are the known safety concerns associated with tetraglycine hydroperiodide, used in water purification tablets?
A15: While generally considered safe for short-term use, prolonged administration of tetraglycine hydroperiodide tablets, containing iodine, can lead to alterations in thyroid function. The high iodine content can cause a decrease in radioactive iodine uptake, changes in thyroid hormone levels, and an increase in thyroid volume. [] [] []
Q16: Are there any toxicological concerns related to the use of technical grade tetraglycine hydroperiodide?
A16: Studies indicate that technical grade tetraglycine hydroperiodide exhibits moderate toxicity by ingestion and can cause mild skin irritation and severe eye injury. While it showed no mutagenic activity in most assays, it did induce chromosomal aberrations in one assay with metabolic activation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。